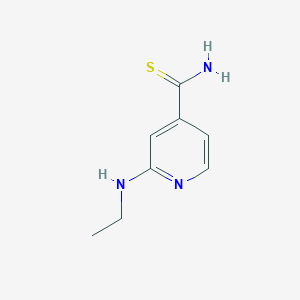

2-(Ethylamino)pyridine-4-carbothioamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(ethylamino)pyridine-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-2-10-7-5-6(8(9)12)3-4-11-7/h3-5H,2H2,1H3,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXNAGLBWHHCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 2-(ethylamino)pyridine-4-carbothioamide. These methods provide a detailed fingerprint of the molecule by identifying its characteristic vibrational modes.

Methodological Framework for Molecular Structure Determination

The investigation of this compound's structure through vibrational spectroscopy involves a combined experimental and theoretical approach. nih.gov The solid-phase FT-IR and FT-Raman spectra are recorded over extensive spectral ranges, typically 4000–450 cm⁻¹ for FT-IR and 3600–100 cm⁻¹ for FT-Raman. nih.gov

To complement the experimental data, quantum chemical calculations are employed. Density Functional Theory (DFT) using the B3LYP functional with a 6-31G(d,p) basis set is a common level of theory for optimizing the molecular geometry and calculating harmonic vibrational frequencies. nih.gov This computational analysis aids in the precise assignment of the observed spectral bands to specific vibrational modes of the molecule. The potential energy distribution (PED) is also calculated to provide a quantitative measure of the contribution of different internal coordinates to each normal mode. nih.gov

Analysis of Characteristic Vibrational Modes and Functional Group Assignments

The vibrational spectra of this compound are characterized by distinct bands corresponding to its various functional groups. A detailed interpretation of these spectra allows for a comprehensive understanding of the molecular structure. nih.gov

Key Vibrational Modes:

N-H Vibrations: The N-H stretching vibrations of the amino and thioamide groups are typically observed in the high-frequency region of the FT-IR spectrum.

C-H Vibrations: Aromatic and aliphatic C-H stretching modes appear in their characteristic regions, providing information about the pyridine (B92270) ring and the ethyl substituent.

C=S and C-N Vibrations: The thioamide group gives rise to characteristic stretching vibrations for the C=S and C-N bonds. These are crucial for confirming the presence and electronic environment of this functional group.

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic in-plane and out-of-plane bending and stretching vibrations.

Below is a table summarizing the observed and calculated vibrational frequencies for key functional groups of this compound.

| Vibrational Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| N-H Stretching | ~3400 - 3200 | ~3400 - 3200 | ~3450 - 3300 |

| Aromatic C-H Stretching | ~3100 - 3000 | ~3100 - 3000 | ~3150 - 3050 |

| Aliphatic C-H Stretching | ~3000 - 2850 | ~3000 - 2850 | ~3050 - 2900 |

| C=N Stretching | ~1600 | ~1600 | ~1610 |

| Pyridine Ring Stretching | ~1580 - 1400 | ~1580 - 1400 | ~1590 - 1410 |

| C=S Stretching | ~850 | ~850 | ~860 |

Note: The values presented are approximate and based on typical ranges for these functional groups and data from spectroscopic studies of similar compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound, providing precise information about the hydrogen and carbon framework of the molecule.

Application in Structural Confirmation and Connectivity Analysis

¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. nih.gov The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum reveal the connectivity of protons, while the ¹³C NMR spectrum indicates the number of distinct carbon environments.

Calculations of NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method, which often shows good agreement with experimental values. nih.gov

¹H NMR Data:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | ~8.5 - 7.0 | m |

| NH (ethylamino) | ~6.5 | t |

| NH₂ (carbothioamide) | ~9.5 (br s), ~9.0 (br s) | br s |

| CH₂ (ethyl) | ~3.4 | q |

| CH₃ (ethyl) | ~1.2 | t |

¹³C NMR Data:

| Carbon Assignment | Chemical Shift (ppm) |

| C=S | ~200 |

| Pyridine C (substituted) | ~160 - 140 |

| Pyridine C-H | ~140 - 110 |

| CH₂ (ethyl) | ~40 |

| CH₃ (ethyl) | ~15 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet, 't' a triplet, 'q' a quartet, and 'br s' a broad singlet.

Elucidation of Tautomeric Forms and Dynamic Exchange Processes

The this compound molecule can potentially exist in different tautomeric forms, primarily involving the thioamide group (thione vs. thiol) and the aminopyridine moiety (amino vs. imino). NMR spectroscopy is a key technique to investigate these equilibria.

The presence of distinct sets of signals in the NMR spectra at different temperatures can indicate the co-existence of multiple tautomers. Furthermore, dynamic exchange processes, such as proton transfer between tautomeric forms, can be studied by variable-temperature NMR experiments. Broadening of signals or coalescence into averaged signals as the temperature increases are characteristic signs of such dynamic processes. While detailed studies on the tautomerism of this specific compound are not extensively reported, the potential for such equilibria is an important consideration in its structural analysis.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers insights into the fragmentation patterns of the molecule, which can further aid in its structural confirmation.

The predicted monoisotopic mass of this compound (C₈H₁₁N₃S) is 181.06737 Da. uni.lu High-resolution mass spectrometry (HRMS) can be used to confirm this exact mass, thereby verifying the molecular formula.

Predicted collision cross-section (CCS) values, which relate to the size and shape of the ion in the gas phase, have been calculated for various adducts of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 182.07465 | 137.0 |

| [M+Na]⁺ | 204.05659 | 144.4 |

| [M-H]⁻ | 180.06009 | 139.1 |

Data sourced from predicted values. uni.lu m/z refers to the mass-to-charge ratio.

Fragmentation Pathway Analysis and Molecular Mass Verification

The molecular mass of this compound is a fundamental parameter confirmed through mass spectrometry. The compound's chemical formula is C8H11N3S, leading to a theoretical monoisotopic mass of 181.0674 g/mol . High-resolution mass spectrometry (HRMS) is employed to verify this mass with high precision, which helps in confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) provides insight into its structure. The thioamide functional group and the ethylamino substituent on the pyridine ring are key features that direct the fragmentation process. A common initial fragmentation step involves the loss of a hydrogen sulfide (B99878) radical (•SH), a characteristic fragmentation for thioamides, leading to a significant ion peak. Another prominent fragmentation pathway is the alpha-cleavage of the ethyl group attached to the amino nitrogen, resulting in the loss of a methyl radical (•CH3) to form a stable cation. The cleavage of the C-N bond can also lead to the formation of distinct fragment ions corresponding to the ethylamino group and the pyridine-4-carbothioamide core.

Table 1: Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 181 | [M]+• (Molecular Ion) | Intact molecule |

| 166 | [M - CH3]+ | Loss of a methyl radical from the ethyl group |

| 148 | [M - SH]+ | Loss of a hydrosulfide (B80085) radical |

| 121 | [C6H5N2S]+ | Loss of the ethyl group |

| 78 | [C5H4N]+ | Pyridyl cation |

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) serves as a powerful tool for generating a unique structural fingerprint of this compound. In a typical MS/MS experiment, the molecular ion ([M+H]+ in soft ionization techniques like ESI) at m/z 182 is selected and subjected to fragmentation. The resulting product ions provide a higher degree of structural confirmation.

The fragmentation pattern in MS/MS is highly reproducible and specific to the analyte's structure. For this compound, the precursor ion's fragmentation would likely yield product ions consistent with the pathways observed in single-stage mass spectrometry, but with greater clarity and resolution. This technique is invaluable for differentiating it from isomers and related compounds, making it a definitive method for identification in complex mixtures.

X-ray Diffraction Studies for Solid-State Structure

Crystallographic Techniques for Precise Geometric Parameter Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the unit cell dimensions, bond lengths, bond angles, and torsion angles with very high precision.

These geometric parameters provide a detailed and unambiguous confirmation of the compound's connectivity and conformation in the crystalline form. This technique is crucial for understanding the steric and electronic effects of the ethylamino and carbothioamide groups on the pyridine ring's geometry.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound reveals a network of intermolecular interactions that dictate how the molecules pack together in the solid state. Hydrogen bonds are expected to be the dominant interactions. The hydrogen atoms on the amino group and the thioamide group can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group can act as hydrogen bond acceptors.

These interactions often lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. The analysis of these packing motifs is essential for understanding the physical properties of the crystalline material, such as its melting point and solubility.

Investigation of Positional Disorder and Anisotropic Thermal Motion

In some crystal structures, certain atoms or groups of atoms may not occupy a single, fixed position but are distributed over two or more sites. This phenomenon is known as positional disorder. For this compound, the terminal methyl group of the ethyl substituent could potentially exhibit rotational disorder.

Furthermore, X-ray diffraction analysis provides information on the thermal motion of each atom. This motion is typically anisotropic, meaning it is not the same in all directions. The thermal ellipsoids obtained from the crystallographic refinement describe the magnitude and direction of this atomic vibration. Analyzing this anisotropic thermal motion can provide insights into the dynamic behavior of the molecule within the crystal lattice.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the molecular structure and spectroscopic properties of 2-(Ethylamino)pyridine-4-carbothioamide. nih.govresearchgate.net

The equilibrium geometry of this compound has been optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, employing the 6-31G(d,p) basis set. nih.gov These calculations are fundamental to determining the most stable three-dimensional arrangement of the atoms in the molecule. The optimized structure provides the foundation for subsequent calculations of other molecular properties. Studies on similar pyridine (B92270) derivatives have also extensively used DFT methods, such as B3LYP with various basis sets, for geometry optimization, underscoring the reliability of this approach. nih.govscispace.com

The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure. For this compound, these calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize its structure.

Theoretical calculations have been employed to predict the vibrational frequencies of this compound. The harmonic vibrational frequencies, infrared intensities, and Raman scattering activities were calculated using both HF and DFT (B3LYP) methods with the 6-31G(d,p) basis set. nih.gov A detailed interpretation of the vibrational spectra is facilitated by a potential energy distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes of the molecule. nih.gov

The theoretically predicted vibrational spectra, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, have shown good agreement with experimental data. nih.gov This concordance between theoretical and experimental results validates the computational models used and allows for a confident assignment of the observed spectral bands.

Table 1: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (B3LYP/6-31G(d,p)) | Experimental Frequency (FT-IR) | Experimental Frequency (FT-Raman) |

| N-H stretching | Data not available in search results | Data not available in search results | Data not available in search results |

| C=S stretching | Data not available in search results | Data not available in search results | Data not available in search results |

| Pyridine ring stretching | Data not available in search results | Data not available in search results | Data not available in search results |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com

For this compound, the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions within the molecule. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comnih.gov The analysis of the HOMO-LUMO gap for this compound reveals that the energy gap is a reflection of its chemical activity. nih.gov The distribution of these orbitals is typically spread across different parts of the molecule; in many pyridine derivatives, the HOMO is often located on the amine group and the pyridine ring, while the LUMO is centered on the pyridine ring and its substituents. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Value |

| HOMO Energy | Specific value not available in search results |

| LUMO Energy | Specific value not available in search results |

| HOMO-LUMO Energy Gap (ΔE) | Specific value not available in search results, but noted to reflect chemical activity nih.gov |

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule, going beyond the delocalized molecular orbitals.

Molecular Electrostatic Potential (MESP) and Fukui Functions

Identification of Electrophilic and Nucleophilic Sites for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. The Molecular Electrostatic Potential (MESP) and Fukui functions are crucial quantum chemical descriptors that help in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

The MESP map provides a visual representation of the charge distribution around a molecule. Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are prone to attack by electrophiles. Conversely, regions with a positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MESP analysis would likely indicate that the most negative potential is localized around the sulfur atom of the carbothioamide group and the nitrogen atom of the pyridine ring, making them the primary sites for electrophilic attack. The hydrogen atoms of the amino and ethylamino groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Fukui functions (f(r)) provide a more quantitative measure of the reactivity of different atomic sites in a molecule. The function f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f⁻(r) indicates its propensity to donate an electron (electrophilic attack). For this compound, it is anticipated that the sulfur and pyridine nitrogen atoms would have high values of f⁻(r), confirming their role as nucleophilic centers. The carbon atom of the carbothioamide group is expected to be a primary electrophilic site, exhibiting a high f⁺(r) value.

Mapping Charge Density and Electrostatic Interaction Regions

Mapping the charge density provides a detailed picture of the electron distribution within the molecule, highlighting the covalent and non-covalent interaction regions. In this compound, the charge density would be highest around the electronegative nitrogen and sulfur atoms. The electrostatic interaction regions, as visualized by the MESP map, are critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's crystal packing and its interaction with biological targets. The presence of both hydrogen bond donors (the NH groups) and acceptors (the pyridine N and the carbothioamide S) suggests that this molecule can participate in complex hydrogen bonding networks.

Polarizability and Hyperpolarizability Studies

Computational Assessment of Linear and Non-Linear Optical Properties

The interaction of a molecule with an external electric field can induce a dipole moment, a phenomenon described by polarizability (α) and hyperpolarizability (β). These properties are crucial for the development of non-linear optical (NLO) materials, which have applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties.

Table 1: Calculated Polarizability and Hyperpolarizability of a Related Pyridine Carbothioamide Derivative

| Parameter | Value (a.u.) |

| Linear Polarizability (α) | Data not available in search results |

| First-Order Hyperpolarizability (β) | Data not available in search results |

Note: The table is based on the statement that these values were computed for 2-ethylpyridine-4-carbothioamide, but the actual numerical values were not provided in the search result. wolfram.com

Correlation between Molecular Structure and Optical Response

The NLO response of a molecule is strongly correlated with its electronic structure. Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit high hyperpolarizability values. In this compound, the ethylamino group acts as an electron donor, while the carbothioamide group and the pyridine ring act as electron acceptors. This intramolecular charge transfer character suggests that the compound may possess a significant NLO response. The extent of this response is influenced by the planarity of the molecule and the efficiency of the π-conjugation path.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

While specific molecular docking studies on this compound are not reported, extensive research has been conducted on similar pyridine carbothioamide derivatives, particularly as inhibitors of enzymes like urease and various kinases. researchgate.netmdpi.com These studies reveal that the pyridine nitrogen and the carbothioamide group are crucial for binding to the active sites of these proteins. The interactions typically involve hydrogen bonding between the NH and C=S groups of the ligand and amino acid residues in the protein's active site. For instance, in urease inhibition, the sulfur atom of the carbothioamide often coordinates with the nickel ions in the enzyme's active site. researchgate.net

Given its structural features, this compound is a promising candidate for molecular docking studies against a range of biological targets. Potential targets could include bacterial urease, for the development of new antibacterial agents, and protein kinases involved in cancer progression. researchgate.netnih.gov Docking simulations would provide valuable information on the binding poses, interaction energies, and key intermolecular interactions, thereby guiding the design of more potent and selective inhibitors.

Theoretical Framework for Ligand-Target Interaction Modeling

No published studies describing the theoretical framework for ligand-target interaction modeling of this compound were found.

Analysis of Binding Modes and Intermolecular Forces within Simulated Environments

No data from simulated environments regarding the binding modes or intermolecular forces for this compound is available in the scientific literature.

Reactivity and Chemical Transformations

Mechanistic Investigations of the Carbothioamide Functionality

The carbothioamide group (-C(=S)NH₂) is a key driver of the molecule's reactivity, participating in tautomeric equilibria and exhibiting distinct acid-base properties.

Thione-Thiol Tautomerism and its Impact on Reactivity

The carbothioamide group can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is a dynamic process influenced by factors such as solvent polarity and pH. In the solid state and in most solutions, the thione form is generally the predominant species for heterocyclic thiones. quora.comrsc.org The greater stability of the thione form can be attributed to the higher bond energy of the C=S double bond compared to the C=N double bond in the thiol tautomer.

The thione-thiol tautomerism has a significant impact on the reactivity of 2-(ethylamino)pyridine-4-carbothioamide. The thione form possesses a nucleophilic sulfur atom, while the thiol form has a nucleophilic nitrogen atom and an acidic thiol proton. This dual reactivity allows the molecule to react with a variety of electrophiles and nucleophiles. For instance, in an alkaline solution, the equilibrium tends to shift towards the thiol form, increasing its nucleophilicity at the sulfur atom. rsc.org

Table 1: Predominant Tautomeric Forms of Heterocyclic Thiones in Different Conditions

| Condition | Predominant Tautomer | Rationale |

| Solid State | Thione | Higher lattice energy and intermolecular hydrogen bonding. |

| Neutral/Acidic Solution | Thione | Greater C=S bond strength. quora.com |

| Basic Solution | Thiolate (deprotonated thiol) | Deprotonation of the thiol group shifts the equilibrium. rsc.org |

Acid-Base Properties and Protonation Equilibria

The basicity of this compound is influenced by the nitrogen atoms of the pyridine (B92270) ring and the ethylamino group. The pyridine nitrogen has a pKa of its conjugate acid around 5.2, making it a weak base. quora.com The ethylamino group, being an electron-donating group, increases the electron density on the pyridine ring, which can enhance the basicity of the ring nitrogen. However, the position of the amino group is crucial. In 2-aminopyridine (B139424), the pKa of the conjugate acid is 6.86, while for 4-aminopyridine, it is significantly higher at 9.17. quora.comquora.com This difference is attributed to the greater resonance stabilization of the positive charge on the ring nitrogen in the protonated form of 4-aminopyridine.

Functionalization and Derivatization Reactions of this compound

The presence of multiple reactive centers in this compound allows for a wide range of functionalization and derivatization reactions.

Reactions at the Sulfur Atom (e.g., Alkylation, Oxidation)

The sulfur atom of the carbothioamide group is a soft nucleophile and readily undergoes alkylation with alkyl halides to form S-alkylated products, known as isothioamides. This reaction is a common method for modifying the structure of thioamides.

Oxidation of the carbothioamide group can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield the corresponding sulfoxide, while stronger oxidizing agents can produce the sulfone. Dimerization through disulfide bond formation can also occur under certain oxidative conditions. nih.gov

Table 2: Expected Products from Reactions at the Sulfur Atom

| Reagent | Reaction Type | Expected Product |

| Alkyl halide (e.g., CH₃I) | Alkylation | 2-(Ethylamino)-4-(methylthio)pyridinecarboximidamide |

| Mild Oxidant (e.g., H₂O₂) | Oxidation | 2-(Ethylamino)pyridine-4-carbosulfoinamide |

| Strong Oxidant (e.g., KMnO₄) | Oxidation | 2-(Ethylamino)pyridine-4-carbosulfonamide |

Transformations at the Nitrogen Centers (e.g., Acylation, Alkylation)

Both the exocyclic ethylamino nitrogen and the pyridine ring nitrogen can be involved in chemical transformations. The ethylamino group can undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. sapub.orgrsc.org Pyridine is often used as a catalyst and to neutralize the HCl byproduct in these reactions. sapub.orgibmmpeptide.com Alkylation of the ethylamino group is also possible, but can lead to a mixture of mono- and di-alkylated products. escholarship.org

Alkylation can also occur at the pyridine ring nitrogen, especially with reactive alkylating agents, to form a pyridinium (B92312) salt. The nucleophilicity of the pyridine nitrogen is enhanced by the electron-donating ethylamino group. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. nih.govquimicaorganica.orgyoutube.com However, the electron-donating ethylamino group at the 2-position activates the ring towards electrophilic attack. This activating effect directs incoming electrophiles primarily to the 5-position. sapub.org Nitration of 2-aminopyridine, for example, yields predominantly 2-amino-5-nitropyridine. sapub.org

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions. researchgate.netnih.gov The carbothioamide group at the 4-position is an electron-withdrawing group, which further activates this position for nucleophilic attack. Therefore, nucleophilic aromatic substitution reactions are expected to occur preferentially at the 4-position, potentially leading to the displacement of the carbothioamide group or other leaving groups that might be introduced at this position.

Table 3: Regioselectivity of Aromatic Substitution on the Pyridine Ring

| Reaction Type | Position of Attack | Directing Influence |

| Electrophilic Aromatic Substitution | 5-position | Activating and ortho,para-directing effect of the 2-ethylamino group. sapub.org |

| Nucleophilic Aromatic Substitution | 4-position | Electron-withdrawing nature of the pyridine nitrogen and the 4-carbothioamide group. researchgate.net |

Cyclization Reactions and Heterocyclic Ring Annulation

The presence of the thioamide functional group in this compound is the key to its rich cyclization chemistry. The thioamide moiety can act as a binucleophile or be readily converted into other reactive intermediates, facilitating the formation of a variety of five- and six-membered heterocyclic rings.

Formation of Thiazole (B1198619), Thiadiazole, and Triazole Ring Systems

The carbothioamide group is a well-established precursor for the synthesis of sulfur and nitrogen-containing heterocycles. Through carefully chosen reaction partners, this compound is expected to readily undergo cyclization to yield thiazole, thiadiazole, and triazole derivatives.

Thiazole Ring Formation:

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of this compound, the sulfur atom of the thioamide would act as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. Subsequent intramolecular cyclization and dehydration would lead to the formation of a 2,4-disubstituted thiazole bearing the 2-(ethylamino)pyridin-4-yl moiety. A variety of α-haloketones, α-haloesters, and α-haloamides can be employed, allowing for the introduction of diverse substituents onto the thiazole ring.

| Reactant 1 | Reactant 2 (α-Halocarbonyl) | Predicted Product |

| This compound | Phenacyl bromide | 2-(2-(Ethylamino)pyridin-4-yl)-4-phenylthiazole |

| This compound | Ethyl bromoacetate | Ethyl 2-(2-(Ethylamino)pyridin-4-yl)thiazole-4-carboxylate |

| This compound | Chloroacetone | 2-(2-(Ethylamino)pyridin-4-yl)-4-methylthiazole |

Thiadiazole Ring Formation:

The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazide (B42300) precursors, which can be conceptually derived from this compound. For instance, reaction with a hydrazine (B178648) derivative could potentially form a thiosemicarbazide intermediate, which can then be cyclized. A more direct approach involves the reaction of the thioamide with a suitable one-carbon electrophile. For example, oxidative cyclization of a thioacylamidine intermediate, formed from the reaction of the thioamide with an amidine, can lead to 1,2,4-thiadiazoles. mdpi.com Another common method is the acid-catalyzed cyclization of thiosemicarbazides with acylating or carbonyl compounds. While direct examples with this compound are not prevalent, the known reactivity of thioamides suggests its feasibility as a precursor. nih.gov

Triazole Ring Formation:

The construction of 1,2,4-triazole (B32235) rings often involves the cyclization of thiosemicarbazide derivatives. By reacting this compound with hydrazine, a thiosemicarbazide intermediate can be formed, which can then undergo base-catalyzed intramolecular cyclization to yield a 1,2,4-triazole-3-thiol. nih.gov Alternatively, reaction with hydrazonoyl halides provides a direct route to substituted 1,2,4-triazoles. The nitrogen atoms of the thiosemicarbazide moiety act as nucleophiles in these cyclization reactions. The resulting triazole ring can be further functionalized, highlighting the synthetic utility of this pathway.

Synthesis of Fused Pyridine Derivatives

The inherent structure of this compound, featuring a pyridine ring and a reactive thioamide group, makes it an attractive starting material for the synthesis of fused pyridine systems. These annulated heterocycles, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, are important scaffolds in medicinal chemistry.

Thieno[2,3-b]pyridines:

The Gewald reaction is a powerful method for the synthesis of thieno[2,3-b]pyridines. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. While not a direct application of this compound, related pyridine-2(1H)-thiones, which can be derived from the corresponding carbothioamides, are key intermediates in the synthesis of thieno[2,3-b]pyridines. researchgate.net For example, a 3-cyanopyridine-2(1H)-thione can react with an α-halo ketone to form an S-alkylated intermediate, which then undergoes intramolecular cyclization to afford the thieno[2,3-b]pyridine (B153569) core. researchgate.net

Pyrazolo[3,4-b]pyridines:

The synthesis of pyrazolo[3,4-b]pyridines often involves the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine. nih.gov A common strategy involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species. nih.gov While this compound itself is not the direct precursor in these syntheses, its structural motifs are found in related synthetic strategies. For instance, a 3-acylpyridine can be converted to a hydrazone, which then undergoes cyclization to form the pyrazolo[3,4-b]pyridine ring system. nih.gov

Role as a Building Block in Complex Chemical Synthesis

Beyond its utility in forming simple heterocyclic rings, this compound serves as a valuable building block for the construction of more complex and biologically relevant molecules. The presence of multiple reactive sites allows for its incorporation into larger molecular frameworks through various chemical transformations.

The pyridine carboxamide and carbothioamide moieties are recognized as important pharmacophores in drug discovery. mdpi.comnih.gov These functional groups can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. Consequently, derivatives of this compound are of interest for their potential therapeutic applications, including as enzyme inhibitors.

The thioamide group can be readily converted to other functional groups, further expanding its synthetic utility. For example, it can be hydrolyzed to the corresponding amide or reduced to an aminomethyl group. The amino group at the 2-position of the pyridine ring can also be functionalized, allowing for the attachment of other molecular fragments. These transformations enable the strategic incorporation of the 2-(ethylamino)pyridine-4-yl scaffold into a wide range of complex molecules, including potential drug candidates and functional materials. The versatility of this compound makes it a key starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Coordination Chemistry and Metal Complexation Potential

Ligand Characteristics of 2-(Ethylamino)pyridine-4-carbothioamide

The coordination behavior of this compound is primarily defined by the nature and location of its donor atoms, as well as its structural flexibility.

This compound possesses three primary potential coordination sites:

The Pyridine (B92270) Ring Nitrogen (N_py): The nitrogen atom within the pyridine ring is a well-established coordination site for a vast range of metal ions. Its sp² hybridization and the lone pair of electrons make it a potent Lewis base.

The Thione Sulfur (S): The sulfur atom of the carbothioamide group is a soft donor atom, exhibiting a strong affinity for soft metal ions. Coordination can occur through this sulfur atom, often leading to the formation of a stable five- or six-membered chelate ring.

The Ethylamino Nitrogen (N_amino): The nitrogen atom of the ethylamino group also has a lone pair of electrons and can act as a donor site. However, its involvement in coordination is often influenced by steric factors and the electronic effects of the pyridine ring.

The interplay between these donor atoms allows for various coordination modes, including monodentate, bidentate, and bridging behavior.

The flexibility of the this compound ligand is largely attributed to the rotational freedom around the C-C and C-N bonds connecting the carbothioamide and ethylamino groups to the pyridine ring. This flexibility allows the ligand to adopt different conformations to accommodate the geometric preferences of various metal ions.

The denticity of the ligand, or the number of donor atoms that can bind to a single metal center, can vary:

Monodentate: The ligand can coordinate through the pyridine nitrogen alone, leaving the other potential donor sites uncoordinated.

Bidentate: More commonly, the ligand acts as a bidentate N,S-donor, coordinating through the pyridine nitrogen and the thione sulfur atom to form a stable five-membered chelate ring. This is a prevalent coordination mode for many similar pyridine-carbothioamide ligands. semanticscholar.org

Bridging: In polynuclear complexes, the ligand can act as a bridge, connecting two or more metal centers. This can occur through various combinations of its donor atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several synthetic routes, and their characterization relies on a combination of spectroscopic and crystallographic techniques.

The synthesis of transition metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com Common synthetic strategies include:

Direct Reaction: A straightforward method involves mixing a solution of the ligand with a solution of the metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695) or methanol. The resulting complex often precipitates from the solution upon standing or with a change in solvent polarity. giqimo.com

In-situ Synthesis: In some cases, the ligand itself can be synthesized in the presence of the metal ion, leading directly to the formation of the complex.

Control of Stoichiometry: The molar ratio of the metal to the ligand is a critical parameter that can influence the final structure of the complex, leading to the formation of mononuclear, dinuclear, or polynuclear species. nih.govrsc.org

The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, pH) can all play a crucial role in determining the coordination geometry and nuclearity of the resulting complex.

A comprehensive understanding of the coordination modes of this compound in its metal complexes is achieved through a combination of analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups are observed. For instance, a shift in the ν(C=S) band to lower wavenumbers is indicative of coordination through the sulfur atom. Similarly, changes in the vibrational modes of the pyridine ring can confirm the involvement of the pyridine nitrogen in coordination. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination |

| ν(N-H) | 3400-3200 | Broadening and/or shift |

| ν(C=N) of pyridine | 1600-1550 | Shift to higher wavenumber |

| ν(C=S) | 850-800 | Shift to lower wavenumber |

Table 1: Representative IR data for pyridine-carbothioamide ligands and their expected shifts upon metal complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites are expected to change upon complexation. For example, a downfield shift of the pyridine ring protons is often observed upon coordination of the pyridine nitrogen to a metal center. mdpi.com

| Nucleus | Typical Chemical Shift (ppm) in Free Ligand | Expected Shift upon Coordination |

| ¹H (Pyridine) | 7.0 - 8.5 | Downfield shift |

| ¹H (Ethylamino) | 1.0 - 3.5 | Shift depending on proximity to metal |

| ¹³C (C=S) | 180 - 200 | Shift depending on metal and coordination |

Table 2: Anticipated NMR spectral changes for this compound upon complexation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The spectra can reveal information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of new absorption bands in the visible region is often indicative of d-d transitions in transition metal complexes.

The bifunctional nature of the this compound ligand, with its multiple donor sites, makes it a suitable candidate for the construction of coordination polymers. These are extended structures where the ligand bridges between metal centers to form one-, two-, or three-dimensional networks. The formation of such polymeric structures is influenced by factors such as the coordination preferences of the metal ion, the presence of counter-ions, and the solvent system used for crystallization. The ethylamino group, while a potential coordination site, can also participate in hydrogen bonding, which can further influence the supramolecular assembly of the coordination polymer.

Theoretical Studies on Metal-Ligand Interactions

Theoretical and computational chemistry provides a powerful lens for examining the intricacies of metal-ligand interactions at an electronic level. For metal complexes of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the nature of the coordination bonds, the stability of the resulting complexes, and the thermodynamics of their formation. While specific theoretical data for this compound complexes is not extensively documented in publicly available literature, a wealth of information from closely related pyridine-carbothioamide and pyridine-amide systems allows for a robust understanding of the anticipated molecular behavior.

DFT Calculations for Electronic Structure and Stability of Metal Complexes

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and predicting the stability of transition metal complexes. These calculations can determine optimized geometries, vibrational frequencies, and electronic properties, offering deep insights into the bonding between a ligand like this compound and a metal center.

Coordination and Molecular Geometry

Theoretical optimizations for related pyridine-carbothioamide ligands consistently show a bidentate coordination mode, where the ligand binds to the metal center through the pyridine nitrogen atom and the sulfur atom of the carbothioamide group, forming a stable five-membered ring. mdpi.com DFT calculations for various transition metal complexes with pyridine-2-carbothioamides have confirmed this N,S-coordination, resulting in a pseudo-octahedral or square planar geometry depending on the metal and other ligands present. mdpi.com For instance, studies on Ru(II), Os(II), Rh(III), and Ir(III) complexes with N-substituted pyridine-2-carbothioamides have successfully used DFT to predict and confirm the expected piano-stool geometry. mdpi.com

Electronic Structure and Stability

The stability of metal complexes can be qualitatively and quantitatively assessed using DFT by analyzing parameters such as bond lengths, bond energies, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical reactivity and kinetic stability of a complex. The HOMO-LUMO energy gap (ΔE) is a key indicator of stability; a larger gap generally implies higher stability and lower reactivity. For metal complexes of ligands similar to this compound, the HOMO is typically located on the metal d-orbitals and the π-system of the ligand, while the LUMO is often centered on the ligand's π* orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution and the nature of the metal-ligand bonds. It can quantify the extent of charge transfer from the ligand to the metal and the degree of covalency in the coordination bonds. In related systems, such as complexes of 1,2,4-triazole (B32235) derivatives with first-row transition metals, NBO analysis has shown that metal-ligand bonds possess partial covalent character. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density topology to characterize the nature of chemical bonds. For similar metal-ligand systems, QTAIM has been used to confirm that the bonds are partly covalent in nature. nih.gov

While specific values for this compound are not available, the table below presents representative theoretical data for related pyridine and thioamide complexes to illustrate the typical outputs of DFT calculations.

| Complex Type | DFT Functional/Basis Set | Key Finding | Reference |

| [Ru(cym)(PCA)Cl] (PCA = Pyridine-2-carbothioamide derivative) | B3LYP-D3/6-31G(d,p) & SDDAll | Optimized ground state structures confirmed N,S-bidentate coordination. | mdpi.com |

| [M(py)x]2+ (M = Fe, Co, Ni, Cu, Zn) | B3LYP/6-311+G(2d,2p) | Determined ground-state structures and sequential binding energies. nih.gov | nih.gov |

| [Pd(hzpy)(ma)] (hzpy = Pyridine derivative) | DFT/B3LYP/SDD | Geometric optimization and investigation of electronic transitions. researchgate.net | researchgate.net |

| Tin (IV) Chloride with Pyridine Derivatives | DFT | Calculation of interaction energy and charge transfer to predict complex stability. tsijournals.com | tsijournals.com |

This table is illustrative and based on data for analogous compounds due to the lack of specific literature on this compound.

Energetics and Thermodynamics of Complex Formation

Theoretical calculations are also instrumental in determining the energetics and thermodynamic feasibility of complex formation. The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complexation reaction provides a complete thermodynamic profile.

Binding Energies

The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy (BE) or interaction energy. DFT studies on the binding of pyridine to late first-row divalent transition metal cations (Fe2+, Co2+, Ni2+, Cu2+, Zn2+) have shown that the trends in sequential binding energies are determined by a balance of the metal cation's valence electronic configuration and ligand-ligand repulsion. nih.gov For a ligand like this compound, chelation is expected to result in a significant stabilization of the complex, a phenomenon known as the chelate effect.

Thermodynamic Parameters of Complexation

The thermodynamic parameters for the formation of a metal complex can be calculated using the following relationship:

ΔG = ΔH - TΔS

Enthalpy of Formation (ΔH): This term reflects the energy change associated with bond-making and bond-breaking during complexation. The formation of stable metal-ligand bonds is an exothermic process, leading to a negative ΔH. Calorimetric studies on the complexation of Eu(III) with picolinic acid (a related pyridine derivative) found the enthalpy change to be negative, indicating an exothermic reaction driven by chelation. researchgate.net

Entropy of Formation (ΔS): This term relates to the change in disorder of the system. The chelation of a bidentate ligand like this compound typically leads to an increase in entropy. This is because one bidentate ligand displaces two or more monodentate solvent molecules from the metal's coordination sphere, increasing the total number of free particles in the system.

Gibbs Free Energy of Formation (ΔG): A negative ΔG indicates a spontaneous reaction. The chelate effect contributes to a more negative ΔG, making the formation of chelated complexes highly favorable. Theoretical studies on triazole-based ligands have shown that complexation energies are significantly influenced by the metal cation and the ligand's protonation state. nih.gov

The following table summarizes the kind of thermodynamic data that can be obtained from theoretical and experimental studies on related systems.

| System | Parameter | Value | Significance | Reference |

| Eu(III) with Picolinate | ΔH (Enthalpy) | Negative | Exothermic reaction due to chelation. | researchgate.net |

| Eu(III) with Nicotinate/Isoniconitate | ΔH (Enthalpy) | Positive | Endothermic reaction, typical for simple mono-carboxylates. | researchgate.net |

| Silver(I) with Pyridine | Stability Constants | Increase with co-solvent change | Highlights the role of solvent in complex stability. researchgate.net | researchgate.net |

| [Pt(NH3)2(pyrX)Cl]+ | Hydration Reaction Kinetics | Studied by DFT | Demonstrates the influence of pyridine ring substituents on reactivity. researchgate.net | researchgate.net |

Note: This table presents data from analogous systems to illustrate the principles of thermodynamic analysis in the absence of specific data for this compound.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic methods for pyridine (B92270) derivatives can involve hazardous solvents and reagents. rasayanjournal.co.innih.gov The development of green and sustainable synthetic protocols for 2-(Ethylamino)pyridine-4-carbothioamide is a critical area for future research. While the synthesis of this compound can be achieved through the condensation of a 2-aminopyridine (B139424) derivative with an isothiocyanate, optimizing this process according to green chemistry principles is essential.

Future investigations should focus on the following green approaches:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing syntheses in the absence of solvents or in benign solvent systems (e.g., water, ionic liquids) minimizes the generation of volatile organic compound (VOC) waste. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the final product without isolating intermediates would improve atom economy and process efficiency. rasayanjournal.co.innih.gov

Catalytic Approaches: Exploring the use of reusable solid acid or base catalysts could replace corrosive and hazardous reagents often used in heterocyclic synthesis. rasayanjournal.co.in

| Green Synthetic Method | Potential Advantages for Synthesizing this compound | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. | nih.gov |

| Ultrasonic Synthesis | Enhanced reaction rates, improved product purity. | rasayanjournal.co.in |

| Solvent-Free or Green Solvents | Minimized waste, reduced environmental impact, safer processes. | rasayanjournal.co.innih.gov |

| Multicomponent Reactions (MCRs) | Increased atom economy, simplified workup procedures. | rasayanjournal.co.in |

Advanced Computational Modeling for Predicting Novel Reactivity and Materials Science Applications

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electronic structure, reactivity, and properties of molecules, which can guide experimental work. rdd.edu.iqnih.gov Studies on structurally related compounds like 2-ethylpyridine-4-carbothioamide have successfully used DFT to analyze vibrational spectra and molecular stability. nih.gov

Future computational studies on this compound should target:

Reactivity Descriptors: Calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, chemical hardness, and electrophilicity can predict the most likely sites for electrophilic and nucleophilic attack. rdd.edu.iqnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. rdd.edu.iqnih.gov

Molecular Electrostatic Potential (MESP): Mapping the MESP can identify regions of positive and negative electrostatic potential, revealing sites prone to intermolecular interactions, which is crucial for designing materials with specific properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models could correlate structural features of this compound and its analogues with potential performance in materials science applications, such as organic electronics or coordination polymers. jchemlett.com

| Computational Parameter | Predicted Information | Relevance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and stability. | A smaller gap suggests higher reactivity. | rdd.edu.iqnih.gov |

| Molecular Electrostatic Potential (MESP) | Electron-rich and electron-deficient sites. | Predicts sites for intermolecular interactions and reactions. | nih.gov |

| Chemical Hardness (η) and Softness (S) | Resistance to change in electron configuration. | Helps understand molecular stability. | rdd.edu.iq |

| Electrophilicity Index (ω) | Propensity of the molecule to accept electrons. | Quantifies the molecule's behavior as an electrophile. | nih.gov |

Exploration of Spectroscopic Signatures for Environmental Monitoring (excluding biological)

Pyridine-based compounds have shown promise as fluorescent probes for detecting environmental contaminants like heavy metals and anions. researchgate.netresearchgate.net The thioamide group is also known to be part of fluorescent sensors. rsc.org The unique electronic and structural characteristics of this compound suggest it could be developed into a selective chemosensor.

Future research in this area should involve:

Photophysical Characterization: A thorough investigation of the compound's absorption and fluorescence properties in various solvents and pH conditions is necessary to establish its baseline spectroscopic signature.

Sensing Studies: The response of its spectroscopic signature (e.g., fluorescence quenching or enhancement, colorimetric changes) to a range of environmentally relevant analytes, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) and toxic anions (e.g., CN⁻, F⁻), should be systematically evaluated. The pyridine nitrogen and thioamide sulfur atoms provide potential binding sites for such analytes.

Immobilization on Solid Supports: To create practical environmental sensors, future work could explore the immobilization of the compound onto solid matrices like polymers or silica (B1680970) gel for use in flow-through detection systems or test strips for water quality analysis. The detection of arsenate has been achieved with pyridine-based probes functionalized on a polymer. researchgate.net

Investigation of Self-Assembly and Supramolecular Chemistry Based on Molecular Interactions

The molecular structure of this compound is well-suited for forming ordered, non-covalent structures through self-assembly. The ethylamino (-NH-) group and the thioamide (-C(S)NH₂) group are excellent hydrogen bond donors and acceptors. This capacity for hydrogen bonding, coupled with the potential for the pyridine nitrogen and thioamide sulfur to coordinate with metal ions, opens up a rich field of supramolecular chemistry. nih.govmdpi.com

Unexplored avenues include:

Crystal Engineering: Systematic studies of the single-crystal X-ray structures of the compound and its co-crystals with other molecules could reveal its preferred hydrogen bonding motifs and packing arrangements. Related N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are known to form predictable hydrogen-bonding arrays. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The bidentate N,S chelation potential of the pyridine and thioamide groups could be exploited to synthesize novel coordination polymers or MOFs with transition metals. mdpi.com These materials could have interesting porous, catalytic, or magnetic properties.

Anion Recognition: The hydrogen bond donating capabilities of the amino and thioamide groups could be harnessed for the selective binding of anions, a key area of research in supramolecular chemistry. rsc.orgchemrxiv.org

| Supramolecular Application | Key Molecular Interactions | Potential Outcome | Reference |

|---|---|---|---|

| Crystal Engineering | Hydrogen bonding (N-H···N, N-H···S), π-π stacking. | Design of novel solid-state architectures. | nih.gov |

| Coordination Polymers/MOFs | N,S-chelation to metal centers. | Porous materials for storage or catalysis. | mdpi.com |

| Anion Recognition | Hydrogen bonding from -NH groups to anions. | Selective sensors for specific anions. | rsc.orgchemrxiv.org |

| Self-Assembled Nanostructures | Directional hydrogen bonds and solvophobic effects. | Formation of nanotubes, gels, or vesicles. | rsc.org |

常见问题

Q. What preliminary assays assess the acute toxicity of this compound in cell cultures?

- Methodological Answer : Conduct MTT assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines at concentrations ≤100 µM. Measure lactate dehydrogenase (LDH) release to quantify membrane integrity and apoptosis markers (e.g., caspase-3 activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。